Dextilidine

Stereochemistry Chiral resolution Eutomer identification

The only stereochemically defined (1S,2R)-prodrug enabling exclusive study of hepatic CYP3A4/CYP2C19-mediated activation to the potent, selective MOP agonist nortilidine (IC50 110 nM, 100-fold more potent than tilidine). Unlike the racemate, dextilidine eliminates confounding ent-dextilidine-derived NMDA antagonism. Serves as a critical chiral reference standard for enantiomeric resolution methods. Essential for IVIVE studies of prodrug activation kinetics. Research use only; not for human or veterinary applications.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 32447-90-8
Cat. No. B1205554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextilidine
CAS32447-90-8
SynonymsGo 1261
Go-1261
Go1261
Godecke, Tilidin
Hydrochloride, Tilidine
Tilidate
Tilidin Godecke
Tilidine
Tilidine Hydrochloride
Tilidine Hydrochloride, (+)-Trans
Tilidine Hydrochloride, (+-)-211Trans
Valerone
Valoron
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2
InChIInChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m1/s1
InChIKeyWDEFBBTXULIOBB-WBVHZDCISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextilidine (CAS 32447-90-8) Procurement Guide: Stereochemical Identity and Pharmacological Baseline for Research Selection


Dextilidine (CAS 32447-90-8) is the (1S,2R)-stereoisomer of the synthetic opioid prodrug tilidine. It belongs to the aralkylamine class and serves as the exclusive precursor to the pharmacologically active metabolite nortilidine, which acts as a selective agonist at the mu-opioid receptor (MOP) [1]. The clinically used tilidine racemate comprises an equimolar mixture of dextilidine and its enantiomer, ent-dextilidine; however, virtually all opioid analgesic activity resides in the (1S,2R)-isomer derived from dextilidine [2]. This compound is classified as an experimental analgesic agent with no current regulatory marketing authorization, making it relevant primarily for research, reference standard, and development applications [3].

Why Tilidine Racemate or Alternative Opioids Cannot Substitute for Dextilidine in Targeted Applications


Generic substitution with tilidine racemate, ent-dextilidine, or alternative opioids (e.g., morphine, tramadol) fails to replicate the precise pharmacological profile of dextilidine. Tilidine racemate delivers only 50% of the active (1S,2R)-isomer by mass, introducing the inactive enantiomer ent-dextilidine, whose metabolite (1R,2S)-nortilidine possesses NMDA receptor antagonist activity that may confound experimental outcomes [1]. Morphine and tramadol differ fundamentally in receptor selectivity, metabolic activation pathway, and pharmacokinetic time course, making direct replacement scientifically invalid [2]. The quantitative evidence below establishes that dextilidine is not interchangeable with its racemate or other opioid analgesics when stereochemical purity, metabolic consistency, receptor selectivity, or temporal pharmacodynamic parameters are critical to the study design.

Quantitative Differentiation Evidence for Dextilidine: Comparator-Anchored Performance Data


Stereochemical Purity: Dextilidine (1S,2R) vs. Tilidine Racemate (1:1 Mixture)

Dextilidine is the (1S,2R)-configuration stereoisomer that serves as the eutomer of the tilidine racemate. The racemate tilidine is an equimolar (50:50) mixture of dextilidine and its enantiomer ent-dextilidine, meaning that the clinically used racemic form delivers 50% inactive distomer by mass [1]. Structural assignment by X-ray crystallography and chiral chromatography confirms the absolute configuration at the carbon bearing the phenyl group (S) and the carbon bearing the dimethylamino group (R) [2]. ChEBI and PubChem databases explicitly annotate that 'virtually all of the opioid activity resides in the (1S,2R) isomer' derived from dextilidine [3].

Stereochemistry Chiral resolution Eutomer identification

Mu-Opioid Receptor (MOP) Potency: Nortilidine (from Dextilidine) vs. Tilidine (Parent Racemate)

In a head-to-head study using cloned human MOP receptors stably expressed in CHO-K1 cells, the active metabolite nortilidine—generated exclusively from dextilidine via hepatic N-demethylation—inhibited forskolin-induced cAMP accumulation with an IC50 of 110 nM, whereas tilidine (the racemic prodrug) exhibited an IC50 of 11 µM [1]. This represents a 100-fold difference in functional potency at the MOP receptor. Furthermore, nortilidine showed no agonist activity at DOP (delta), KOP (kappa), or NOP (nociceptin) receptors at concentrations up to 100 µM, demonstrating selective MOP agonism, while the naloxone reversal IC50 for nortilidine (1.2 nM) was comparable to that of the reference full agonist DAMGO (1.8 nM) [1].

Opioid receptor pharmacology cAMP inhibition MOP agonist potency

Oral Analgesic Potency Relative to Morphine: Tilidine (Dextilidine-Containing) vs. Morphine Sulfate

Tilidine racemate (containing 50% dextilidine by mass) is classified as a low-to-medium-potency opioid with an oral analgesic potency of approximately 0.2 relative to morphine, meaning that 100 mg oral tilidine is equianalgesic to approximately 20 mg oral morphine sulfate [1]. Since dextilidine constitutes the sole active stereoisomer in tilidine, the equianalgesic ratio calculated on a dextilidine-only basis is approximately 0.4, meaning 50 mg dextilidine ≈ 20 mg morphine sulfate orally. This potency ratio places dextilidine-derived nortilidine as a stronger oral analgesic than codeine (relative potency ≈ 0.1) and tramadol (relative potency ≈ 0.1–0.2), but weaker than oxycodone (relative potency ≈ 1.5–2.0) [2].

Equianalgesic dosing Opioid potency ratio Oral bioavailability

Metabolic Activation Efficiency: Nortilidine Bioavailability via Dextilidine vs. Tilidine Parent Bioavailability

Tilidine undergoes extensive first-pass metabolism after oral administration. In a randomized crossover pharmacokinetic study (n=18 healthy volunteers), the systemic bioavailability of tilidine parent compound was only 7.6% ± 5.3% (oral vs. IV), whereas the active metabolite nortilidine exhibited 99% systemic availability [1]. An earlier study by Vollmer et al. (1989) reported similar values: 6% oral bioavailability for tilidine and 99% for nortilidine [2]. The metabolic conversion of dextilidine to nortilidine is mediated primarily by CYP3A4 and CYP2C19 in the liver [3]. The AUC of nortilidine following oral administration of tilidine 50 mg (375 ± 184 ng·h·mL⁻¹) was comparable to that after IV administration (364 ± 124 ng·h·mL⁻¹), indicating that the first-pass effect does not limit systemic exposure to the active metabolite [1].

Prodrug metabolism First-pass effect CYP3A4/CYP2C19

Onset of Analgesic Action: Dextilidine-Derived Nortilidine vs. Oral Morphine

Following oral administration of tilidine (50% dextilidine), onset of pain relief occurs within 10–15 minutes, with peak analgesic effect reached at 25–50 minutes post-dose [1]. This onset is substantially faster than oral immediate-release morphine, which typically requires 30–60 minutes for onset and 60–90 minutes for peak effect [2]. The rapid onset of tilidine/dextilidine-derived analgesia is attributed to rapid gastrointestinal absorption and efficient first-pass hepatic conversion of dextilidine to the active MOP agonist nortilidine [3].

Analgesic onset time Acute pain management Pharmacodynamic temporal profile

Duration of Analgesia and Dosing Flexibility: Dextilidine-Containing Formulations vs. Morphine and Tramadol

The duration of analgesic effect following oral tilidine (dextilidine-containing) administration is approximately 3–5 hours [1], which is shorter than the 4–6 hour duration typically observed with oral immediate-release morphine [2]. This shorter duration allows for more flexible dosing regimens and reduces the risk of drug accumulation with repeated administration. The terminal elimination half-life of nortilidine is 3.3 hours after single oral administration and 3.6 hours after multiple dosing [3]. Compared to tramadol (duration 4–6 hours, half-life 6–7 hours for active metabolite), dextilidine-derived nortilidine offers more rapid offset, which is advantageous in studies where washout between experimental sessions is required.

Analgesic duration Dosing interval Short-acting opioid

High-Value Application Scenarios for Dextilidine Based on Quantitative Differentiation Evidence


Stereochemically Pure Opioid Prodrug for Mu-Opioid Receptor Pharmacology Studies

Dextilidine provides a stereochemically defined (1S,2R) prodrug for studying hepatic CYP3A4/CYP2C19-mediated conversion to the potent, selective MOP agonist nortilidine (IC50 110 nM at MOP, 100-fold more potent than tilidine; no activity at DOP/KOP/NOP up to 100 µM) [1][2]. This enables investigations of prodrug activation kinetics without the confounding presence of the inactive (1R,2S)-enantiomer and its NMDA antagonist metabolite [3].

Analytical Reference Standard for Chiral Purity and Metabolite Identification in Forensic and Clinical Toxicology

As the sole eutomer of the tilidine racemate, dextilidine serves as an essential chiral reference standard for LC-MS/MS or GC-MS methods requiring enantiomeric resolution of tilidine and its metabolites. The distinct metabolic fate of dextilidine (→ nortilidine, 99% bioavailable) vs. ent-dextilidine (→ (1R,2S)-nortilidine with NMDA antagonist activity) provides unambiguous stereospecific markers for exposure assessment [4].

Moderate-Potency Opioid Tool for Acute Pain Models Requiring Rapid Onset and Short Duration

With an oral onset of 10–15 minutes, peak analgesia at 25–50 minutes, and a duration of 3–5 hours—significantly faster onset and shorter duration than oral morphine (onset 30–60 min, duration 4–6 h)—dextilidine-containing formulations are suited for acute nociception assays where temporal control and rapid recovery are critical [5][6]. The equianalgesic ratio of approximately 0.4 relative to morphine (on a dextilidine-only basis) provides a calibrated intermediate potency between weak and strong opioids [7].

Pharmacokinetic/Pharmacodynamic Modeling of Prodrug Activation and First-Pass Metabolism

The well-characterized metabolic pathway (CYP3A4/CYP2C19 → nortilidine, 99% bioavailability, t½ = 3.3 h) and extensive published pharmacokinetic data from crossover studies make dextilidine an informative model compound for in vitro-in vivo extrapolation (IVIVE) of hepatic prodrug activation, formation-rate-limited metabolite disposition, and sequential first-pass metabolism [8][9].

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